

The Origin and Synthesis of Caprylic and Capric Acids: A Technical Guide

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Abstract

Caprylic acid (C8:0) and capric acid (C10:0), medium-chain saturated fatty acids, are of significant interest in the pharmaceutical and nutritional sciences due to their unique physiological and therapeutic properties. This technical guide provides an in-depth overview of the natural origins and key synthetic pathways for these valuable compounds. We will explore their biosynthesis in plant and animal systems, detail their primary natural sources with quantitative data, and provide comprehensive experimental protocols for their extraction and synthesis. Furthermore, this guide includes visualizations of the core biochemical pathways associated with their metabolism.

Introduction

Caprylic acid (octanoic acid) and capric acid (decanoic acid) are medium-chain fatty acids (MCFAs) that are naturally present in various biological sources. Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized by the body, providing a quick source of energy. Their antimicrobial, anti-inflammatory, and ketogenic properties have led to their investigation and use in a range of applications, from nutritional supplements to excipients in drug formulations.^[1] Understanding the origin and synthesis of these fatty acids is crucial for their efficient production and application in research and development.

Natural Sources and Origin

Caprylic and capric acids are primarily found as esters in triglycerides within various plant oils and animal fats. Their names are derived from the Latin word capra, meaning goat, as they are notably present in goat's milk.[\[2\]](#)

Plant-Based Sources

The most abundant natural sources of caprylic and capric acids are tropical vegetable oils, specifically coconut oil and palm kernel oil.[\[3\]](#) In these oils, they are esterified to a glycerol backbone, forming triglycerides.

Animal-Based Sources

Caprylic and capric acids are also found in the milk fat of various mammals.[\[2\]](#) Goat milk, in particular, has a significantly higher concentration of these MCFAs compared to cow's milk.[\[4\]](#)
[\[5\]](#)

Quantitative Data on Natural Sources

The concentration of caprylic and capric acids varies depending on the source and, in the case of natural oils, the processing method. The following tables summarize the typical fatty acid composition of the primary natural sources.

Table 1: Fatty Acid Composition of Major Plant Oil Sources

Fatty Acid	Coconut Oil (%)	Palm Kernel Oil (%)
Caprylic Acid (C8:0)	7.5 - 8.0[6][7]	3.3 - 3.4[3][8]
Capric Acid (C10:0)	6.0 - 6.4	3.4[8]
Lauric Acid (C12:0)	44.6 - 48.2[6]	48.2[8]
Myristic Acid (C14:0)	16.8 - 20.4[6]	16.2[8]
Palmitic Acid (C16:0)	8.2 - 8.4[6][8]	8.4[8]
Stearic Acid (C18:0)	2.5 - 6.5	2.5[8]
Oleic Acid (C18:1)	5.8[6]	15.3[8]
Linoleic Acid (C18:2)	1.8[6]	2.3[8]

Table 2: Caprylic and Capric Acid Content in Milk Fat of Different Mammals

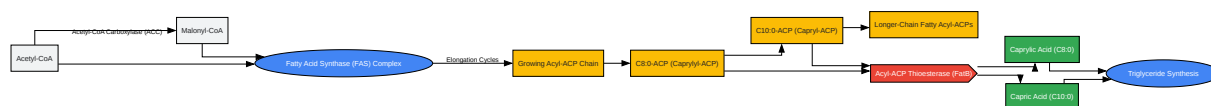
Fatty Acid	Goat Milk (% of total fatty acids)	Cow Milk (% of total fatty acids)	Human Milk (% of total fatty acids)
Caprylic Acid (C8:0)	~2.8	~1.4	~0.5
Capric Acid (C10:0)	~8.4	~2.9	~1.5

Data compiled from multiple sources indicating general comparative values.[4][9]

Biosynthesis and Metabolic Pathways

Fatty Acid Biosynthesis in Plants

In plants, the de novo synthesis of fatty acids occurs in the plastids.[10] The process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to elongate the acyl chain. The termination of chain elongation to produce medium-chain fatty acids like caprylic and capric acid is primarily determined by the action of specific acyl-acyl carrier protein (ACP) thioesterases.[10][11]

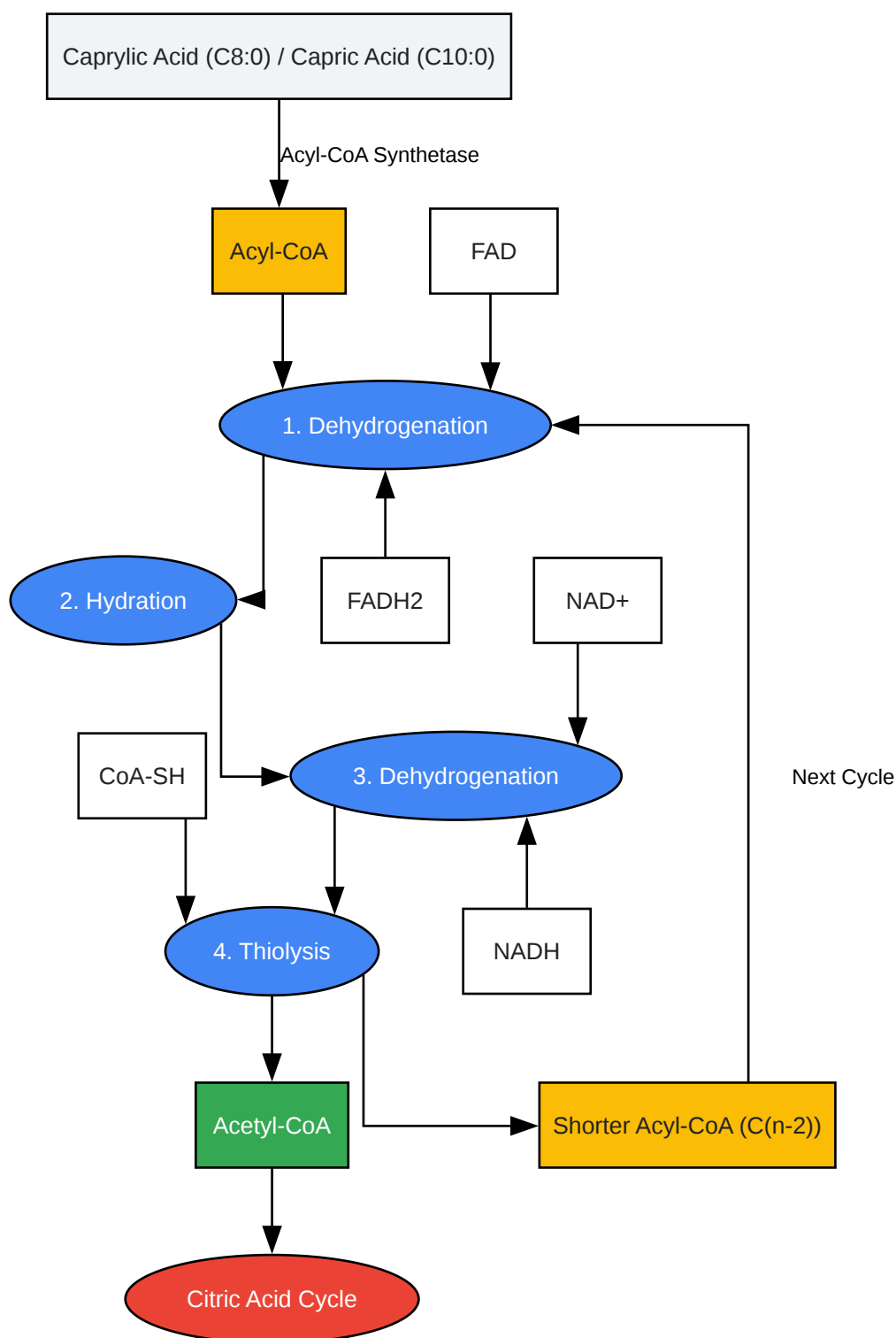


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Figure 1. Simplified pathway of medium-chain fatty acid biosynthesis in plants.

Beta-Oxidation of Caprylic and Capric Acids

The catabolism of caprylic and capric acids occurs through beta-oxidation in the mitochondria. [12] This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH₂. The resulting acetyl-CoA can then enter the citric acid cycle for energy production.



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Figure 2. The four main steps of the beta-oxidation spiral for fatty acids.

Experimental Protocols for Synthesis and Isolation

The industrial production of caprylic and capric acids primarily involves the hydrolysis of triglycerides from coconut or palm kernel oil, followed by fractional distillation.

Protocol 1: Alkaline Hydrolysis (Saponification) of Triglycerides

This laboratory-scale protocol describes the saponification of a triglyceride source (e.g., coconut oil) to yield free fatty acids.

Materials:

- Coconut oil (or other high-MCFA oil)
- Sodium hydroxide (NaOH)
- Ethanol (95%)
- Hydrochloric acid (HCl), concentrated
- Sodium chloride (NaCl)
- Distilled water
- Heptane (or other nonpolar solvent)
- Anhydrous sodium sulfate
- Reflux apparatus, separatory funnel, rotary evaporator, beakers, graduated cylinders

Procedure:

- In a round-bottom flask, dissolve a known quantity of coconut oil in a 1:1 mixture of ethanol and water.
- Slowly add a stoichiometric excess of concentrated NaOH solution while stirring.
- Heat the mixture to reflux for 1-2 hours to ensure complete saponification. The solution should become clear.

- After cooling, transfer the mixture to a beaker and acidify with concentrated HCl until the pH is approximately 2. This will protonate the fatty acid salts, causing the free fatty acids to precipitate.
- Extract the fatty acids from the aqueous solution using a separatory funnel and multiple portions of heptane.
- Combine the organic extracts and wash with a saturated NaCl solution to remove any remaining water-soluble impurities.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude fatty acid mixture.

Protocol 2: Fractional Distillation of Fatty Acid Mixture

This protocol outlines the separation of caprylic and capric acids from a mixed fatty acid sample obtained from hydrolysis.

Materials:

- Crude fatty acid mixture
- Fractional distillation apparatus with a vacuum pump and packed column
- Heating mantle
- Receiving flasks

Procedure:

- Set up the fractional distillation apparatus. Ensure the column is adequately packed to provide sufficient theoretical plates for separation.
- Place the crude fatty acid mixture into the distillation flask.

- Apply a vacuum to the system, typically in the range of 1-10 mmHg, to lower the boiling points of the fatty acids and prevent thermal degradation.
- Gradually heat the distillation flask.
- Collect the different fatty acid fractions in separate receiving flasks based on their boiling points. Caprylic acid will distill at a lower temperature than capric acid. Monitor the temperature at the head of the column to determine the fraction being collected.
 - The boiling point of caprylic acid at 10 mmHg is approximately 147-149°C.
 - The boiling point of capric acid at 10 mmHg is approximately 172-174°C.
- Analyze the purity of the collected fractions using Gas Chromatography-Flame Ionization Detection (GC-FID).

Protocol 3: Synthesis of Caprylic/Capric Triglycerides (MCTs)

This protocol describes the esterification of glycerol with caprylic and capric acids to produce medium-chain triglycerides.^[4]

Materials:

- Caprylic acid
- Capric acid
- Glycerol
- Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)
- Toluene (for azeotropic removal of water)
- Dean-Stark apparatus
- Sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine glycerol, caprylic acid, and capric acid in the desired molar ratio (typically a slight excess of fatty acids).
- Add a catalytic amount of the acid catalyst and toluene.
- Heat the mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
- Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter and evaporate the solvent under reduced pressure to yield the crude caprylic/capric triglycerides.
- Further purification can be achieved by vacuum distillation or column chromatography if required.

Analysis and Quality Control

The composition and purity of caprylic and capric acids and their triglyceride derivatives are typically determined using Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).^[11] Prior to analysis, the fatty acids in triglycerides are converted to their more volatile fatty acid methyl esters (FAMES) through transesterification.

Conclusion

Caprylic and capric acids are valuable medium-chain fatty acids with significant natural sources in coconut and palm kernel oils, as well as in the milk of certain mammals. Their isolation and synthesis are well-established processes involving hydrolysis, fractional distillation, and esterification. A thorough understanding of their origins, biosynthesis, and the technical protocols for their production is essential for researchers and professionals in the fields of drug development, nutrition, and oleochemistry. The continued exploration of their therapeutic potential will likely drive further innovation in their synthesis and application.

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